Product packaging for Adenosine 5'-monophosphate disodium salt(Cat. No.:CAS No. 149022-20-8)

Adenosine 5'-monophosphate disodium salt

Cat. No.: B141956
CAS No.: 149022-20-8
M. Wt: 388.23 g/mol
InChI Key: RPKBJUJTBPSSLO-IDIVVRGQSA-N
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Description

Historical Context and Discovery in Biochemical Research

The discovery of AMP is intrinsically linked to the early 20th-century investigations into the chemical processes of muscle contraction and energy metabolism. Its identification followed the discovery of adenosine (B11128) triphosphate (ATP) by Karl Lohmann in 1929. The subsequent elucidation of the ATP-ADP-AMP cycle was a landmark achievement in biochemistry, revealing how cells manage their energy supply. These foundational studies established AMP not just as a breakdown product of ATP, but as a crucial indicator of the cell's energy state. The development of techniques like chromatography and spectrophotometry was instrumental in isolating and characterizing AMP and its related nucleotides, paving the way for a deeper understanding of metabolic pathways such as glycolysis and the citric acid cycle. wikipedia.org

Fundamental Significance as a Nucleotide in Biological Systems

The importance of AMP in biological systems is multifaceted, stemming from its core roles in genetics, metabolism, and signaling.

Building Block of RNA: AMP is one of the four essential monomeric units that constitute ribonucleic acid (RNA). wikipedia.org During RNA synthesis, the adenylyl- substituent is incorporated into the growing RNA chain, forming the backbone of the molecule that is vital for the transcription and translation of genetic information. wikipedia.org

Regulator of Energy Homeostasis: AMP is a key sensor of cellular energy status. mdpi.com When energy-rich ATP is consumed, it is first converted to adenosine diphosphate (B83284) (ADP) and then to AMP, leading to a rise in the AMP:ATP ratio. wikipedia.orgyoutube.com This shift allosterically activates a critical enzyme known as AMP-activated protein kinase (AMPK). mdpi.comyoutube.com Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and glucose uptake) and inhibiting anabolic, energy-consuming processes (like protein and lipid synthesis). mdpi.comnih.gov

Precursor in Signaling Pathways: AMP serves as a precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. youtube.com In response to extracellular signals from hormones like adrenaline and glucagon, the enzyme adenylyl cyclase converts ATP to cAMP. youtube.comfrontiersin.org cAMP then activates protein kinases and regulates various cellular functions, including metabolism of glycogen (B147801) and lipids, and ion channel activity. youtube.com Furthermore, extracellular AMP can be converted to adenosine, which then signals through adenosine receptors, influencing processes like inflammation and neurotransmission. nih.govtaylorandfrancis.com

Overview of Research Trajectories on Adenosine 5'-Monophosphate

Research on AMP has evolved from its initial discovery in metabolism to encompass a wide array of cellular and physiological processes.

Metabolic Regulation: Early research focused on AMP's role as an allosteric regulator of key metabolic enzymes. ebi.ac.uknih.gov More recent research has centered on the AMPK signaling pathway as a master regulator of cellular and whole-body energy homeostasis. mdpi.comtaylorandfrancis.com Dysregulation of the AMPK pathway has been linked to metabolic disorders like type 2 diabetes and obesity, making it a significant therapeutic target. nih.gov Studies have shown that activating AMPK can improve insulin (B600854) resistance and glucose metabolism. springermedizin.demedchemexpress.com

Purinergic Signaling: A major research trajectory involves the role of extracellular AMP and its derivative, adenosine, in purinergic signaling. nih.govnih.gov This field investigates how these molecules act as signaling agents by binding to specific purinergic receptors on the cell surface. nih.gov This signaling is crucial in the immune system, the nervous system, and the cardiovascular system. drugbank.comnih.gov For example, extracellular adenosine, derived from AMP, has anti-inflammatory functions in various disease states. nih.gov

Gene Expression and Cellular Processes: Research has also explored how AMP influences gene expression. mellonpharm.com Through AMPK activation, AMP can modulate the activity of transcription factors that control the expression of genes involved in energy metabolism and cellular adaptation. mellonpharm.com Ongoing studies continue to investigate the role of AMP in diverse cellular functions, including its potential to modulate immune responses and its involvement in the regulation of cell growth and proliferation. drugbank.comnih.gov

Data Tables

Table 1: Chemical Properties of Adenosine 5'-Monophosphate Disodium (B8443419) Salt

Property Value Source(s)
Chemical Formula C₁₀H₁₂N₅Na₂O₇P nih.govechemi.com
Molecular Weight 391.19 g/mol fishersci.pt
IUPAC Name disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (B84403) nih.gov
CAS Number 4578-31-8 nih.govfishersci.pt
Appearance White crystalline powder echemi.com

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide. | chemicalbook.comfishersci.pt |

Table 2: Key Research Milestones for Adenosine Monophosphate (AMP)

Milestone Description Significance
Discovery Era (Early 20th Century) Identified as a key component in muscle metabolism alongside ATP and ADP. Established the fundamental role of adenine (B156593) nucleotides in cellular energy transfer.
Metabolic Regulation Studies Elucidated as an allosteric regulator of enzymes like phosphofructokinase and fructose-1,6-bisphosphatase. Revealed a direct mechanism for cellular energy status to control metabolic pathway flux.
Discovery of cAMP Earl W. Sutherland discovered cyclic AMP (derived from ATP) and its role as a "second messenger". youtube.com Opened the field of signal transduction, showing how external signals are relayed within cells.
Elucidation of AMPK Pathway The role of AMP-activated protein kinase (AMPK) as a master energy sensor was characterized. nih.gov Provided a central mechanism linking cellular energy levels to the regulation of metabolism, cell growth, and survival.

| Extracellular Signaling Research | Research established that extracellular AMP and its product adenosine act on purinergic receptors to mediate signaling. nih.govtaylorandfrancis.com | Expanded the role of AMP beyond intracellular metabolism to intercellular communication, with implications for immunology and neuroscience. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5NaO8P B141956 Adenosine 5'-monophosphate disodium salt CAS No. 149022-20-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149022-20-8

Molecular Formula

C10H16N5NaO8P

Molecular Weight

388.23 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1

InChI Key

RPKBJUJTBPSSLO-IDIVVRGQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na]

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

4578-31-8

Synonyms

5’-AMP; AMP

Origin of Product

United States

Biochemical and Cellular Functions of Adenosine 5 Monophosphate

Central Role in Cellular Energy Homeostasis

The maintenance of a stable internal energy environment is paramount for cell survival and function. Adenosine (B11128) 5'-monophosphate is a key player in this process, acting as a sensitive indicator of the cell's energetic status and participating directly in the cycles that govern energy production and consumption.

Participation in Adenosine Triphosphate (ATP) Metabolism Cycles

Adenosine 5'-monophosphate is an integral part of the continuous cycle of ATP synthesis and breakdown that fuels cellular activities. wikipedia.org ATP, the primary energy currency of the cell, releases energy by breaking its high-energy phosphoanhydride bonds, a process that can yield ADP or AMP. wikipedia.org Specifically, the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is a fundamental energy-releasing reaction. youtube.com Furthermore, ATP can be hydrolyzed to AMP and pyrophosphate (PPi), providing a substantial energy release for various biochemical reactions. wikipedia.org Conversely, AMP can be regenerated back into ATP through a series of phosphorylation events, ensuring a constant supply of cellular energy. wikipedia.org

Interconversion Dynamics with Adenosine Diphosphate (B83284) and Adenosine Triphosphate

The relative concentrations of AMP, ADP, and ATP are in a dynamic equilibrium, tightly regulated by enzymes that facilitate their interconversion. The enzyme adenylate kinase (also known as myokinase) plays a crucial role in this process by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. wikipedia.org This reaction is vital for maintaining energy balance; when ATP levels are depleted and ADP levels rise, adenylate kinase shifts to produce ATP and AMP. wikipedia.org This not only generates a molecule of ATP for immediate use but also amplifies the signal of low energy by increasing the concentration of AMP. nih.gov

ReactantsProductsEnzymeSignificance
2 ADPATP + AMPAdenylate KinaseRegenerates ATP and amplifies the low-energy signal (AMP). wikipedia.orgnih.gov
AMP + ATP2 ADPAdenylate KinaseReplenishes ADP for subsequent ATP synthesis. wikipedia.org
ADP + PiATPATP SynthasePrimary mechanism of ATP production during oxidative phosphorylation. proprep.com
ATPADP + PiATPaseReleases energy for cellular work. youtube.com
ATPAMP + PPiPyrophosphataseDrives biosynthetic reactions by providing a large free energy change. wikipedia.org

Regulatory Impact on Cellular Energy State Indicators

Due to the dynamics of the adenylate kinase reaction, the ratio of AMP to ATP is a much more sensitive indicator of cellular energy stress than the absolute concentration of ATP or the ADP:ATP ratio. nih.gov Even a small decrease in ATP can lead to a significant fold-increase in the AMP:ATP ratio. nih.gov This amplified signal makes AMP a critical regulatory molecule, promptly alerting the cell to a decline in its energy reserves. nih.gov This heightened sensitivity allows for a rapid and robust response to metabolic stress, initiating pathways to restore energy balance. nih.gov

Enzymatic Regulation and Substrate Activity

Beyond its direct role in the energy currency cycle, Adenosine 5'-monophosphate functions as a crucial allosteric regulator, directly influencing the activity of key enzymes involved in metabolic control.

Activation of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)

One of the most significant roles of AMP is the activation of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK), a master regulator of cellular energy homeostasis. cellsignal.comwikipedia.org AMPK is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits. cellsignal.com When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. nih.gov Once active, AMPK orchestrates a metabolic switch, activating catabolic pathways that generate ATP (such as fatty acid oxidation and glycolysis) while simultaneously inhibiting anabolic, ATP-consuming pathways (like protein and lipid synthesis). cellsignal.comnih.gov

The activation of AMPK by AMP is a multi-faceted process involving allosteric regulation. The binding of AMP to the γ-subunit of AMPK induces a conformational change in the enzyme complex. wikipedia.orgwikipedia.org This conformational shift has three key consequences:

Direct Allosteric Activation: The binding of AMP directly, though modestly, increases the catalytic activity of AMPK. nih.gov

Promotion of Phosphorylation: The conformational change makes AMPK a more favorable substrate for phosphorylation by its primary upstream kinase, Liver Kinase B1 (LKB1), at a critical threonine residue (Thr172) on the α-subunit. nih.govaatbio.com This phosphorylation event is the principal requirement for full AMPK activation. nih.gov

Inhibition of Dephosphorylation: The binding of AMP protects AMPK from dephosphorylation by protein phosphatases, thus maintaining its active state. wikipedia.orgyoutube.com

Interestingly, ADP has also been shown to contribute to AMPK activation, primarily by binding to the γ-subunit and preventing dephosphorylation, thereby sustaining AMPK activity. wikipedia.orgyoutube.com Conversely, ATP acts as a competitive inhibitor to AMP and ADP binding at the γ-subunit, ensuring that AMPK is inactive when cellular energy levels are high. nih.gov

Regulatory MoleculeBinding Site on AMPKEffect on AMPK ActivityMechanism of Action
AMPγ-subunitActivationAllosteric activation, promotes phosphorylation by LKB1, inhibits dephosphorylation. wikipedia.orgnih.govnih.gov
ADPγ-subunitSustains ActivationInhibits dephosphorylation. wikipedia.orgyoutube.com
ATPγ-subunitInhibitionCompetitively inhibits AMP and ADP binding. nih.gov
Downstream Signaling Cascades Initiated by AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial energy sensor in eukaryotic cells, activated by rising AMP levels, which signify a decrease in the cell's energy charge. vanderbilt.eduyoutube.com Once activated, AMPK initiates a cascade of downstream signaling events designed to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. youtube.comnih.gov

Activated AMPK carries out its function through the direct phosphorylation of a multitude of downstream targets, including metabolic enzymes and transcription factors. nih.govnih.gov This leads to both acute metabolic changes and longer-term transcriptional adaptations. nih.gov

Key downstream effects of AMPK activation include:

Stimulation of Glucose Uptake and Glycolysis: AMPK promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, enhancing glucose uptake. youtube.com It also activates enzymes involved in glycolysis to accelerate ATP production.

Inhibition of Glycogen (B147801) Synthesis: To conserve energy, AMPK phosphorylates and inhibits glycogen synthase, the enzyme responsible for storing glucose as glycogen. youtube.com

Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov Malonyl-CoA is a precursor for fatty acid synthesis and an inhibitor of fatty acid transport into mitochondria for oxidation. By inhibiting ACC, AMPK promotes the breakdown of fats for energy. nih.gov

Inhibition of Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. youtube.com

Inhibition of Protein Synthesis: A major energy-consuming process, protein synthesis is downregulated by AMPK through the inhibition of the mTORC1 pathway. AMPK can directly phosphorylate components of the mTORC1 complex, such as Raptor and TSC2, leading to its inactivation. youtube.com

Induction of Autophagy: AMPK can initiate autophagy, a cellular recycling process, by directly phosphorylating and activating ULK1, a critical kinase in the autophagy pathway. youtube.com This process helps to generate nutrients and clear damaged organelles during times of energy stress.

Transcriptional Regulation: AMPK can influence gene expression by phosphorylating transcription factors and co-activators. nih.gov For example, it can activate PGC-1α, a master regulator of mitochondrial biogenesis and oxidative metabolism, and modulate the activity of FOXO transcription factors, which are involved in stress resistance. nih.govnih.gov

Substrate for Nucleotide-Metabolizing Enzymes

AMP serves as a crucial substrate for several enzymes involved in nucleotide metabolism, ensuring the appropriate balance of purine (B94841) nucleotides within the cell.

Activity with Adenosine Monophosphate Deaminase

Adenosine monophosphate deaminase (AMPD) is an enzyme that catalyzes the deamination of AMP to inosine (B1671953) monophosphate (IMP), releasing an ammonia (B1221849) molecule in the process. wikipedia.orgwikipedia.org This reaction is a key step in the purine nucleotide cycle, which is particularly important in skeletal muscle for energy metabolism. wikipedia.org There are different isoforms of AMPD, with AMPD1 being the predominant form in skeletal muscle, while AMPD2 and AMPD3 are found in the liver and erythrocytes, respectively. wikipedia.org The conversion of AMP to IMP by AMPD helps to maintain a high ATP/ADP ratio during intense muscle activity and can also contribute to the production of intermediates for the citric acid cycle. wikipedia.org In yeast, AMP deaminase is the primary pathway for AMP catabolism. nih.gov

Interactions with 5'-Nucleotidase

5'-Nucleotidase (5'-NT) is an enzyme that hydrolyzes the phosphoester bond of 5'-nucleotides, including AMP, to produce the corresponding nucleoside (adenosine) and inorganic phosphate. youtube.comwikipedia.org This enzyme exists in both membrane-bound and soluble forms and is widely distributed in various tissues. youtube.comwikipedia.org The activity of 5'-nucleotidase is essential for the uptake of adenosine from extracellular AMP, as the resulting adenosine can readily cross cell membranes. nih.gov There are different cytosolic 5'-nucleotidases, such as NT5C1 and NT5C2, which play a role in regulating the purine nucleotide pool. nih.gov NT5C1 primarily acts on AMP, while NT5C2 has a broader substrate specificity but also hydrolyzes AMP. nih.gov

Other Kinase and Phosphatase Interactions

AMP-thymidine kinase: This enzyme, also known as adenylate-nucleoside phosphotransferase, catalyzes the transfer of a phosphate group from AMP to thymidine (B127349), forming adenosine and thymidine 5'-phosphate. wikipedia.org It is classified as a transferase, specifically a phosphotransferase. wikipedia.org

Fructose-1,6-bisphosphatase: AMP acts as a negative allosteric regulator of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. nih.govresearchgate.net When AMP levels are high, indicating low cellular energy, it binds to FBPase and inhibits its activity, thereby turning off gluconeogenesis and conserving energy. expertsmind.comyoutube.com This regulation is crucial for preventing the wasteful simultaneous operation of glycolysis and gluconeogenesis. expertsmind.com

Roles in Cellular Signaling Pathways

Beyond its intracellular roles, extracellular AMP can also function as a signaling molecule by interacting with specific cell surface receptors.

Ligand Interactions with Specific Adenosine Receptors (e.g., Adenosine 2B Receptor)

While adenosine is the canonical ligand for adenosine receptors, research has shown that AMP can also directly interact with certain subtypes.

Adenosine A1 Receptor: Studies have demonstrated that AMP can directly activate the adenosine A1 receptor (A1R) without prior hydrolysis to adenosine. nih.govunc.edu In some assays, AMP and adenosine were found to be equipotent agonists for the human A1R. nih.govunc.edu This suggests that some of the physiological effects attributed to adenosine might be directly mediated by AMP through A1R activation. nih.govunc.edu

Adenosine A2B Receptor: The interaction of AMP with the adenosine A2B receptor (A2BR) is more complex. Some studies indicate that AMP only activates the A2BR after being hydrolyzed to adenosine by ecto-5'-nucleotidases. nih.govunc.edu However, other research, including computational modeling and biological assays, suggests that AMP itself can act as a ligand for the A2BR, potentially with a preference for activating the Gq signaling pathway. nih.gov The expression of A2BRs can be upregulated in response to conditions like ischemia. mdpi.com Activation of A2BRs on erythrocytes has been shown to increase their oxygen-releasing capacity through an AMPK-dependent mechanism. mdpi.complos.org

Involvement in Intracellular Second Messenger Systems (e.g., Cyclic AMP Pathway)

Adenosine 5'-monophosphate (AMP) is a critical component in cellular signaling, primarily as a precursor to the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgyoutube.com Second messengers are intracellular molecules that relay signals received by cell-surface receptors to effector proteins within the cell, initiating a physiological response. multispaninc.comnih.gov The conversion of adenosine triphosphate (ATP) to cAMP is catalyzed by the enzyme adenylyl cyclase. wikipedia.orgyoutube.com This process is often triggered when a hormone, like epinephrine (B1671497) or glucagon, binds to a G-protein-coupled receptor (GPCR) on the cell surface. multispaninc.comyoutube.com This binding activates the G-protein, which in turn stimulates adenylyl cyclase to synthesize cAMP from ATP. youtube.comyoutube.com

The generated cAMP then acts as a crucial intermediary, amplifying the initial extracellular signal. multispaninc.com One of its primary roles is the activation of protein kinase A (PKA). wikipedia.orgmultispaninc.com In its inactive state, PKA exists as a complex of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits. wikipedia.org These freed catalytic units can then phosphorylate various target proteins on specific serine or threonine residues, altering their activity and leading to widespread cellular responses, including the regulation of metabolism, cell growth, and gene transcription. wikipedia.orgmultispaninc.comspandidos-publications.com This cascade, known as the cAMP-dependent pathway, is a fundamental mechanism for signal transduction in virtually all mammalian cells. wikipedia.orgnih.gov

Modulation of Gene Expression

Adenosine 5'-monophosphate (AMP) significantly influences gene expression, largely through the activation of AMP-activated protein kinase (AMPK), a master sensor of the cell's energy status. nih.govcellsignal.com When cellular energy levels are low, the ratio of AMP to ATP increases, leading to the activation of AMPK. wikipedia.org Activated AMPK can then modulate gene expression through several mechanisms.

One direct mechanism involves the phosphorylation of transcription factors and their co-activators. nih.govportlandpress.com For instance, AMPK can phosphorylate specific proteins that bind to the promoter regions of DNA, leading to an increase in the transcription of certain genes. wikipedia.org Research has identified several nuclear proteins, including transcription factors and cofactors, that are direct targets of AMPK phosphorylation. nih.govportlandpress.com For example, AMPK has been shown to phosphorylate the transcription factor hepatocyte nuclear factor 4-alpha (HNF4α), which can affect its stability and ability to bind DNA, thereby regulating the expression of genes involved in metabolism. nih.gov

Influence on Protein Synthesis

The regulation of protein synthesis, an energetically demanding process, is tightly controlled by the cell's energy status, with Adenosine 5'-monophosphate (AMP) playing a key regulatory role via the AMPK signaling pathway. nih.govyoutube.com When cellular energy is depleted, indicated by a high AMP:ATP ratio, AMPK is activated and acts to conserve energy by inhibiting anabolic processes, including protein synthesis. cellsignal.comwikipedia.org

AMPK exerts its inhibitory effect on protein synthesis primarily through the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.gov AMPK can directly phosphorylate and activate the tuberous sclerosis complex 2 (TSC2) tumor suppressor. youtube.comnih.gov Activated TSC2, in turn, inhibits a small G-protein called Rheb, which is a potent activator of mTORC1. By inhibiting mTORC1, AMPK effectively shuts down a major hub for promoting protein synthesis. nih.gov AMPK can also inhibit mTORC1 activity through the direct phosphorylation of Raptor, a key component of the mTORC1 complex. youtube.com

Beyond the mTORC1 pathway, AMPK can also regulate protein synthesis at the level of peptide chain elongation. nih.gov This phase of protein synthesis consumes a significant amount of energy. nih.gov AMPK can phosphorylate and activate eukaryotic elongation factor 2 kinase (eEF2K). wikipedia.org The activated eEF2K then phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key protein required for the translocation step of polypeptide chain elongation on the ribosome, thus halting protein synthesis. nih.gov This multi-pronged approach ensures that when energy is scarce, the cell rapidly halts the costly process of making new proteins to preserve its remaining ATP. youtube.comyoutube.com

Table 1: Key Proteins in AMP-Related Signaling Pathways This table is interactive. Click on the headers to sort.

Protein Name Full Name Primary Function in AMP-Related Pathways
AMPK AMP-activated protein kinase Central energy sensor; phosphorylates target proteins to regulate metabolism, gene expression, and protein synthesis. cellsignal.com
PKA Protein Kinase A Activated by cAMP; phosphorylates proteins to regulate various cellular processes. wikipedia.orgmultispaninc.com
Adenylyl Cyclase Not Applicable Enzyme that synthesizes cAMP from ATP. wikipedia.org
CREB cAMP response element-binding protein Transcription factor activated by PKA; regulates gene expression. frontiersin.org
mTORC1 Mammalian target of rapamycin complex 1 A protein complex that promotes cell growth and protein synthesis. nih.gov
TSC2 Tuberous Sclerosis Complex 2 A tumor suppressor that inhibits mTORC1 signaling. nih.gov
eEF2K Eukaryotic elongation factor 2 kinase Kinase that phosphorylates and inhibits eEF2 to halt protein synthesis elongation. nih.govwikipedia.org

Table 2: Research Findings on AMPK/cAMP Gene Regulation This table is interactive. Click on the headers to sort.

Regulated Gene/Factor Regulating Pathway Effect of Activation Cellular Process Affected
HNF4α AMPK Decreased stability and DNA binding Metabolism nih.gov
PGC-1α AMPK Enhanced activity Mitochondrial Biogenesis wikipedia.org
CREB-regulated genes cAMP/PKA Increased transcription Gluconeogenesis, Differentiation frontiersin.orgnih.gov
Lipogenesis genes (e.g., FAS) AMPK Suppressed expression Fatty Acid Synthesis nih.gov
Gluconeogenic genes (e.g., PEPCK, G6Pase) AMPK Inhibited expression Glucose Production frontiersin.orgnih.gov

Metabolic Pathways Involving Adenosine 5 Monophosphate

Biosynthetic Routes

The formation of AMP occurs through three primary pathways: de novo synthesis, salvage pathways, and the hydrolysis of higher-energy adenosine (B11128) phosphates.

The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved metabolic pathway that builds the purine ring from simpler precursor molecules. nih.govmicrobenotes.com This process does not directly produce AMP but instead culminates in the synthesis of inosine (B1671953) 5'-monophosphate (IMP), which serves as a crucial branch-point intermediate. libretexts.orgwpmucdn.com The synthesis of IMP is an energy-intensive process, requiring multiple ATP molecules, amino acids (glycine, glutamine, and aspartate), and one-carbon units supplied by tetrahydrofolate. nih.govmicrobenotes.com

Once IMP is formed, it can be converted into AMP in a two-step process that requires energy in the form of guanosine (B1672433) triphosphate (GTP). libretexts.orgwpmucdn.com

Formation of Adenylosuccinate: Adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction is driven by the hydrolysis of GTP to GDP and inorganic phosphate (B84403). columbia.edu

Conversion to AMP: Adenylosuccinate lyase then removes fumarate (B1241708) from adenylosuccinate to yield AMP. columbia.edunih.gov

This pathway is tightly regulated by feedback inhibition. The end product, AMP, competitively inhibits adenylosuccinate synthetase, the first enzyme in the branch from IMP. This regulation, along with similar control on the GMP synthesis pathway, helps maintain a balanced ratio of adenine (B156593) and guanine (B1146940) nucleotides within the cell. libretexts.orgcolumbia.edu

Table 1: Key Enzymes in the De Novo Synthesis of AMP from IMP

EnzymeReactantsProductsRegulatory Notes
Adenylosuccinate SynthetaseIMP, Aspartate, GTPAdenylosuccinate, GDP, PiCompetitively inhibited by AMP; requires GTP for energy. columbia.edu
Adenylosuccinate LyaseAdenylosuccinateAMP, FumarateAlso participates in the de novo synthesis of IMP. columbia.edunih.gov

Salvage pathways provide an energy-efficient alternative to de novo synthesis by recycling purine bases and nucleosides that result from the breakdown of nucleic acids or from dietary sources. nih.govnih.gov These pathways are particularly important in tissues that have a limited capacity for the energetically costly de novo route. microbenotes.com There are two main salvage routes for AMP synthesis.

The most direct route involves the enzyme adenine phosphoribosyltransferase (APRT) . This enzyme catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free base adenine, directly forming AMP and releasing pyrophosphate. microbenotes.comresearchgate.net

Alternatively, adenosine can be converted to AMP through the action of adenosine kinase (ADK) , which phosphorylates adenosine using ATP. nih.gov

The salvage pathways are significantly less energy-demanding than de novo synthesis, consuming only one molecule of ATP per purine molecule formed, making them a preferred route for nucleotide replenishment in many cells. nih.gov

AMP is a direct product of the hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These catabolic reactions release the chemical energy stored in the high-energy phosphoanhydride bonds of ATP and ADP, which is then used to drive numerous biological processes. wikipedia.orgbyjus.com

The hydrolysis of ATP can proceed in two ways to form AMP:

Sequential Hydrolysis: ATP is first hydrolyzed to ADP and inorganic phosphate (Pi). The resulting ADP can then be further hydrolyzed to AMP and another Pi molecule. wikipedia.orgvaia.com

ATP + H₂O → ADP + Pᵢ

ADP + H₂O → AMP + Pᵢ

Direct Hydrolysis: ATP can be hydrolyzed directly to AMP and pyrophosphate (PPi). This reaction releases a significant amount of energy. vaia.comwikipedia.org

ATP + H₂O → AMP + PPᵢ

Furthermore, under conditions of high energy demand and low ATP levels, the enzyme adenylate kinase (also known as myokinase) catalyzes a reversible reaction that balances the cellular pool of adenine nucleotides. It transfers a phosphate group from one ADP molecule to another, generating one molecule of ATP and one molecule of AMP. columbia.eduwikipedia.org

2 ADP ⇌ ATP + AMP

This reaction is crucial for energy homeostasis, especially in tissues with high energy turnover like skeletal muscle and brain, as it not only generates ATP but also produces AMP, which acts as a critical signaling molecule to activate energy-sensing pathways like the AMP-activated protein kinase (AMPK) system. wikipedia.orgnih.gov

Catabolic Routes and Degradation Pathways

The breakdown of AMP is as critical as its synthesis for maintaining cellular nucleotide pools and for purine homeostasis. The primary catabolic routes involve its participation in the purine nucleotide cycle and its direct conversion to inosine monophosphate.

The purine nucleotide cycle is a key metabolic pathway, particularly prominent in skeletal muscle, that interconverts adenine nucleotides. nih.govwikipedia.org The cycle consists of three enzymatic reactions that have the net effect of deaminating aspartate to fumarate and ammonia (B1221849) while regenerating AMP from IMP. nih.gov

The cycle begins with the deamination of AMP to IMP, a reaction catalyzed by AMP deaminase. wikipedia.org The IMP is then converted back to AMP through the same two reactions described in the de novo synthesis branch (see section 3.1.1): the formation of adenylosuccinate by adenylosuccinate synthetase, followed by the conversion to AMP by adenylosuccinate lyase. nih.gov

This cycle serves several important functions:

Anaplerosis: It provides fumarate, an intermediate of the Krebs cycle (citric acid cycle), which helps replenish the cycle's intermediates during periods of high energy demand, such as intense exercise. nih.govwikipedia.org

Regulation of Adenine Nucleotide Levels: The cycle helps to control the levels of AMP, ADP, and ATP, thereby maintaining a high cellular energy charge. oup.com By converting AMP to the membrane-impermeable IMP, it prevents the loss of purines from the cell. oup.com

Ammonia Production: The deamination of AMP produces ammonia, which can play a role in buffering the acid produced during glycolysis. wikipedia.org

The flux through the purine nucleotide cycle is regulated by the energy state of the cell; it is activated at low energy states when the ATP/ADP ratio is low. nih.gov

Table 2: Enzymes of the Purine Nucleotide Cycle

EnzymeReactionFunction in the Cycle
AMP DeaminaseAMP + H₂O → IMP + NH₃Initiates the cycle by converting AMP to IMP. wikipedia.orgresearchgate.net
Adenylosuccinate SynthetaseIMP + Aspartate + GTP → AdenylosuccinateBegins the reconversion of IMP back to AMP. nih.gov
Adenylosuccinate LyaseAdenylosuccinate → AMP + FumarateCompletes the cycle, regenerating AMP and producing fumarate. nih.gov

The primary catabolic fate of AMP is its irreversible conversion to inosine monophosphate (IMP) through deamination. This reaction is catalyzed by the enzyme AMP deaminase (AMPD) , which removes an amino group from the adenine base of AMP, producing IMP and ammonia (NH₃). researchgate.netresearchgate.net

AMP + H₂O → IMP + NH₃

This conversion is a critical control point in purine metabolism. researchgate.net It is the first step of the purine nucleotide cycle and also serves as an entry point into the final degradation pathway of purines, which ultimately leads to the production of uric acid in mammals. wikipedia.org The activity of AMP deaminase is allosterically regulated; it is activated by ATP and inhibited by inorganic phosphate and GTP, allowing the rate of AMP degradation to be finely tuned to the cell's energy status. nih.gov In some circumstances, AMP can also be dephosphorylated by nucleotidases to form adenosine, which is then deaminated by adenosine deaminase to inosine. researchgate.net

Role in Ribonucleic Acid Turnover and Nucleoside Monophosphate Formation

Ribonucleic acid (RNA) turnover is a fundamental cellular process responsible for the degradation and recycling of RNA molecules. This intricate system not only prevents the accumulation of non-functional RNA but also plays a crucial role in the regulation of gene expression by controlling the lifespan of messenger RNA (mRNA) transcripts. nih.govwikipedia.org The breakdown of RNA molecules liberates their constituent components, including nucleoside monophosphates, which can then be reutilized for the synthesis of new nucleic acids and other metabolic processes. nih.govthemedicalbiochemistrypage.org Adenosine 5'-monophosphate (AMP) is a key product of this turnover, arising from the degradation of RNA chains containing adenine.

The catabolism of RNA into nucleoside monophosphates is a stepwise process orchestrated by a variety of enzymes. themedicalbiochemistrypage.org Initially, endonucleases cleave the RNA polymer at internal sites, generating smaller fragments known as oligonucleotides. themedicalbiochemistrypage.org These fragments are then further processed by phosphodiesterases, which act from the ends of the fragments to yield free nucleoside 5'-monophosphates, including AMP, guanosine monophosphate (GMP), cytidine (B196190) monophosphate (CMP), and uridine (B1682114) monophosphate (UMP). themedicalbiochemistrypage.orgjax.org

In many bacteria, the rate of mRNA decay is critically dependent on the phosphorylation state of its 5' end. nih.govnih.gov Primary RNA transcripts typically possess a 5'-triphosphate group. wikipedia.org A key pathway for initiating degradation begins with the conversion of this 5'-terminal triphosphate to a monophosphate. nih.govoup.com This conversion renders the transcript significantly more susceptible to degradation by specific endonucleases, such as RNase E and RNase G in Escherichia coli. nih.gov These enzymes exhibit a strong preference for substrates with a 5'-monophosphate, and their catalytic activity is greatly enhanced by binding to this moiety. nih.govnih.gov The generation of the 5'-monophosphate end itself can be a sequential process, involving an RNA triphosphatase that removes the terminal gamma phosphate, followed by an RNA pyrophosphohydrolase (like RppH), which removes the beta phosphate to leave a monophosphorylated 5' end. oup.com

Once the RNA molecule is broken down into its constituent nucleoside 5'-monophosphates, these molecules enter the cell's nucleotide pool. From there, they can be either salvaged for new RNA and DNA synthesis or further catabolized. themedicalbiochemistrypage.orgmdpi.com The catabolism of purine mononucleotides like AMP involves dephosphorylation by enzymes called 5'-nucleotidases, which remove the phosphate group to yield the corresponding nucleoside, in this case, adenosine. themedicalbiochemistrypage.orgwikipedia.org This adenosine can then be further broken down or salvaged. This entire process ensures a continuous and balanced supply of nucleotides necessary for cellular function. youtube.com

Research Findings on RNA Degradation Pathways

Table 1: Key Enzymes in RNA Turnover and Nucleoside Monophosphate Formation
Enzyme/Enzyme ClassFunctionSignificance in Pathway
EndonucleasesCleave RNA internally to produce smaller oligonucleotide fragments. themedicalbiochemistrypage.orgInitiates the breakdown of large RNA molecules into manageable sizes for further processing.
PhosphodiesterasesDegrade oligonucleotides from the ends to yield free nucleoside 5'-monophosphates. themedicalbiochemistrypage.orgGenerates the final mononucleotide products, including AMP, from RNA fragments.
RNA Pyrophosphohydrolase (e.g., RppH)Removes pyrophosphate (β and γ phosphates) from the 5' end of primary RNA transcripts. nih.govoup.comCreates a 5'-monophosphate end, which is a critical signal for rapid degradation in many bacteria. nih.gov
RNase E / RNase GEndonucleases whose activity is greatly stimulated by a 5'-monophosphate on the RNA substrate. nih.govnih.govKey drivers of 5'-end-dependent mRNA decay, linking the 5' status to the overall stability of the transcript. nih.gov
5'-NucleotidasesRemove the phosphate group from nucleoside monophosphates to form nucleosides (e.g., AMP to Adenosine). themedicalbiochemistrypage.orgwikipedia.orgChannels mononucleotides into further catabolism or salvage pathways by converting them to nucleosides.
Table 2: Sequential Steps in 5'-End-Dependent RNA Degradation to Nucleoside Monophosphates
StepDescriptionKey Molecules Involved
1. Primary TranscriptAn unprocessed RNA molecule with a 5'-triphosphate end. wikipedia.orgRNA, Adenosine 5'-triphosphate (at the 5' end)
2. 5'-End ConversionEnzymatic removal of the gamma and beta phosphates from the 5' end. oup.comRNA pyrophosphohydrolase (RppH)
3. 5'-Monophosphorylated RNAThe RNA molecule now has a 5'-monophosphate, making it a prime target for specific ribonucleases. nih.govnih.gov5'-Monophosphate RNA
4. Endonucleolytic CleavageEnzymes like RNase E/G recognize the 5'-monophosphate and cleave the RNA into smaller pieces. nih.govRNase E, RNase G, Oligonucleotides
5. Exonucleolytic DigestionPhosphodiesterases degrade the smaller fragments into individual nucleoside 5'-monophosphates. themedicalbiochemistrypage.orgPhosphodiesterases, Adenosine 5'-monophosphate, other NMPs
6. Salvage or CatabolismThe resulting nucleoside monophosphates are either re-phosphorylated for reuse or dephosphorylated by 5'-nucleotidases for further breakdown. themedicalbiochemistrypage.orgwikipedia.org5'-Nucleotidases, Nucleosides

Compound Names Mentioned:

Adenosine

Adenosine 5'-monophosphate (AMP)

Adenosine 5'-triphosphate (ATP)

Cytidine monophosphate (CMP)

Guanosine monophosphate (GMP)

Nucleoside Monophosphates

Oligonucleotides

Ribonucleic Acid (RNA)

Uridine monophosphate (UMP)

Research Applications and Investigative Models

Application in In Vitro Cellular Studies

The utility of adenosine (B11128) 5'-monophosphate disodium (B8443419) salt in in vitro research is extensive, ranging from its use as a basic cell culture supplement to its application in detailed mechanistic studies of cellular metabolism and proliferation.

Utilization as a Component in Cell Culture Media for Cell Growth and Viability

Adenosine 5'-monophosphate disodium salt is recognized as a beneficial supplement in cell culture media, where it contributes to enhanced cell growth and viability. chemimpex.com It is a listed constituent of specialized media formulations, such as the Minimum Essential Medium (MEM) Alpha modification, which is widely used for the cultivation of a variety of cell types. himedialabs.com The inclusion of AMP in culture media is predicated on its role as a precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, and its involvement in nucleic acid synthesis. chemimpex.comhimedialabs.com

Investigations into Cell Proliferation and Stimulation of Quiescent Cells

The effect of AMP on cell proliferation is an active area of investigation, with studies revealing its capacity to stimulate quiescent cells to re-enter the cell cycle. himedialabs.com Quiescence is a state of reversible cell cycle arrest that is crucial for tissue homeostasis and the function of adult stem cells. nih.gov Research has shown that the addition of 5'-AMP can stimulate the proliferation of these non-dividing cells. himedialabs.com Furthermore, studies using adenosine agonists, which can be metabolically related to AMP, have demonstrated the stimulation of ion transport systems, such as the Na-K pump, in quiescent Swiss 3T3 cells, a response often linked to mitogenic signaling. nih.gov

Analysis of Effects on Deoxyribonucleic Acid Synthesis in Cultured Cells

The influence of adenosine 5'-monophosphate on deoxyribonucleic acid (DNA) synthesis has yielded varied results depending on the cell type and experimental conditions. Some studies have reported that the incorporation of adenine (B156593) and 5'-AMP into cell culture media can lead to an increase in DNA synthesis, which is indicative of enhanced cell proliferation. himedialabs.com Conversely, other research has demonstrated an inhibitory effect. For instance, in MCF-7 human breast cancer cells, AMP was found to be a potent inhibitor of cell proliferation, leading to a decrease in DNA synthesis. nih.gov Similarly, studies using dibutyryl cyclic AMP, a derivative of AMP, observed an inhibition of DNA synthesis in cultured human umbilical endothelial cells and rat aortic smooth muscle cells. nih.gov These seemingly contradictory findings highlight the complex and context-dependent role of AMP and its downstream signaling pathways in regulating the cell cycle.

Modulation of Epidermal Turnover in Primary Cultured Keratinocytes

In the context of skin biology, this compound has been shown to modulate the turnover of the epidermis. nih.govresearchgate.net Studies on primary cultured human keratinocytes have revealed a biphasic effect on cell proliferation. nih.govresearchgate.net At lower concentrations, the compound was found to induce cell growth, whereas at higher concentrations, it exhibited an inhibitory effect. nih.govresearchgate.net This suggests that AMP can play a regulatory role in maintaining the balance of keratinocyte proliferation, which is essential for the continuous renewal of the skin barrier. The activation of AMP-activated protein kinase (AMPK), a key energy sensor, has also been implicated in inhibiting keratinocyte growth. nih.gov

Cell TypeAMP ConcentrationObserved Effect on ProliferationReference
Primary Cultured KeratinocytesLowInduced cell growth nih.govresearchgate.net
Primary Cultured KeratinocytesHighInhibited cell growth nih.govresearchgate.net

In Vitro Studies on Tumor Cell Metabolism and Nucleoside Uptake

The role of adenosine 5'-monophosphate in cancer cell biology is a significant area of research. In vitro studies have explored its effects on tumor cell metabolism and the mechanisms of its uptake. In MCF-7 breast cancer cells, extracellular AMP has been shown to inhibit glycolysis and cell proliferation. nih.gov This effect is associated with a decrease in DNA synthesis and a reduction in lactate (B86563) production from glucose. nih.gov

The uptake of nucleotides by cancer cells is a complex process. Research indicates that extracellular AMP is often dephosphorylated to adenosine by ecto-nucleotidases like CD73 before being transported into the cell via nucleoside transporters. snmjournals.orgmdpi.com Once inside, it is rapidly re-phosphorylated to form ADP and ATP, with only minimal amounts remaining as AMP. snmjournals.org This metabolic trapping is a key aspect of its intracellular accumulation. Studies on ovarian adenocarcinoma (SKOV-3) and glioma (U87) cells have helped to characterize the specific nucleoside transporter subtypes involved in this process. snmjournals.org Furthermore, the activation of AMP-activated protein kinase (AMPK) is known to regulate cancer cell growth and metabolism, often acting as a tumor suppressor by inhibiting cell growth and tumorigenesis through the regulation of mitochondrial metabolism. nih.gov

Insights from Non-Human In Vivo Models

Non-human in vivo models have provided valuable insights into the physiological effects of this compound. These studies have demonstrated its systemic effects on metabolism and tissue regeneration.

In a study involving mice with high-fat diet-induced diabetes, the administration of this compound was shown to improve glucose metabolism. medchemexpress.com Another investigation in a mouse model revealed that AMP can induce a decrease in body temperature, an effect mediated through adenosine receptors. medchemexpress.com

Research using hairless rats has provided evidence for the role of this compound in accelerating epidermal turnover. nih.govresearchgate.net Topical application of the compound led to a significant increase in the number of basal cells in the DNA synthesis phase, indicating enhanced cell proliferation in the epidermis. nih.govresearchgate.net Furthermore, in guinea pigs, the stratum corneum transit time was significantly reduced following treatment with AMP disodium salt, further supporting its role in promoting the renewal of the outermost layer of the skin. nih.govresearchgate.net These findings from animal models underscore the potential of this compound in various physiological contexts. The broader field of AMPK research extensively uses a variety of animal models, including mice, flies (Drosophila melanogaster), and worms (Caenorhabditis elegans), to understand its fundamental roles in metabolism and disease. nih.gov

Animal ModelStudy FocusKey FindingReference
Mouse (HFD-induced diabetes)Glucose MetabolismImproved glucose metabolism medchemexpress.com
MouseBody TemperatureLowered body temperature via adenosine receptor medchemexpress.com
Hairless RatEpidermal TurnoverIncreased number of basal cells in DNA synthesis phase nih.govresearchgate.net
Guinea PigEpidermal TurnoverSignificantly shorter stratum corneum transit time nih.govresearchgate.net

Metabolic Regulation in Non-Human Organisms (e.g., Glucose Metabolism in Murine Models)

Studies utilizing murine models have demonstrated the potential of this compound in modulating glucose metabolism. In mice with high-fat diet-induced diabetes, the ingestion of AMP has been shown to significantly improve glucose metabolism. medchemexpress.comnih.gov This improvement is evidenced by results from oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT), where AMP-treated groups exhibited lower results compared to control groups. nih.gov The underlying mechanism appears to involve the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. medchemexpress.comnih.gov This activation leads to enhanced phosphorylation of AMPK and increased mRNA levels of genes associated with lipid oxidation. medchemexpress.comnih.gov These findings suggest that AMP ingestion can mitigate insulin resistance. nih.gov

The role of AMPK is crucial in maintaining cellular energy homeostasis. nih.gov Dysregulation of AMPK has been implicated in metabolic diseases like type 2 diabetes. nih.gov In murine models, AMPK α2 knockout mice on a standard diet displayed impaired glucose tolerance and reduced insulin-stimulated glucose metabolism, underscoring the importance of AMPK in metabolic control. nih.gov

A study on C57BL/6J mice fed a high-fat diet investigated the effects of administering 13 mg/L of AMP in their drinking water over 14 or 25 weeks. The results indicated a significant improvement in glucose metabolism in the AMP group compared to the control group. nih.gov

Influence on Lipid Metabolism and Triglyceride Accumulation in Animal Models

Adenosine 5'-monophosphate has been shown to influence lipid metabolism and triglyceride accumulation in animal models. In mice fed a high-fat diet, dietary supplementation with 0.1% AMP led to lower adipose weight despite higher food intake when compared to a control group. foodandnutritionresearch.net This was accompanied by the promotion of white adipose tissue lipolysis, as indicated by smaller lipid droplet size. foodandnutritionresearch.net

Further research has elucidated the mechanisms behind these observations. AMP is converted to adenosine (ADO) by the enzyme ecto-5'-nucleotidase (CD73). nih.gov This conversion and subsequent activation of the adenosine A2A receptor (ADORA2A) signaling pathway are involved in reducing methylation in white adipose tissue. nih.gov This reduction in methylation enhances the transcription of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of fats. nih.gov Consequently, this leads to enhanced decomposition of white fat and improved glucose and lipid metabolism in mice on a high-fat diet. nih.gov The metabolic benefits of AMP were found to be diminished in ADORA2A knockout mice, confirming the critical role of this receptor in mediating the anti-obesity effects of AMP. nih.gov

In the red-eared slider turtle, Trachemys scripta elegans, exposure to increased salinity led to a significant increase in AMPK mRNA levels and enzyme activity. frontiersin.org This was associated with an upregulation of genes involved in lipid oxidation and an inhibition of transcription factors related to lipid synthesis. frontiersin.org However, chronic exposure to high salinity also resulted in increased plasma triglyceride content and higher levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC), suggesting a disruption of lipid metabolism under prolonged stress. frontiersin.org

Table 1: Effects of AMP Supplementation on Lipid Metabolism in Mice

Parameter Observation in AMP-Supplemented Mice Reference
Adipose Weight Lowered foodandnutritionresearch.net
White Adipose Tissue Lipolysis Promoted foodandnutritionresearch.net
White Fat Decomposition Enhanced nih.gov

Effects on Thermoregulation in Animal Studies

Research in animal models has revealed the influence of adenosine monophosphates on thermoregulation. Intraperitoneal administration of Adenosine 5'-monophosphate in mice at various doses has been shown to lower body temperature through the adenosine receptor. medchemexpress.com

Furthermore, studies involving the intraventricular administration of dibutyryl adenosine 3',5'-cyclic monophosphate (db cyclic AMP) in rats and rabbits have demonstrated dose-dependent effects on body temperature that are contingent on the ambient temperature. nih.gov At lower ambient temperatures (2-22°C), db cyclic AMP induced hypothermia, which was attributed to decreased metabolic heat production and cutaneous vasodilation. nih.gov Conversely, at higher ambient temperatures (30-32°C), the same compound produced hyperthermia due to increased metabolism from muscular shivering and decreased heat loss. nih.gov

A study investigating dietary AMP supplementation in mice found that it stimulated brown adipose tissue thermogenesis, as evidenced by an increase in the uncoupling protein-1 level and core body temperature. foodandnutritionresearch.net This suggests that AMP can enhance energy expenditure. foodandnutritionresearch.net

Modulation of Epidermal Turnover and Cell Cycle Progression in Animal Models (e.g., Hairless Rats, Guinea Pigs)

This compound has been found to modulate epidermal turnover and cell cycle progression in animal models. The rationale behind this is that epidermal turnover is linked to the energy metabolism of epidermal basal cells, and AMP can increase the amount of intracellular adenosine 5'-triphosphate (ATP), which is necessary for cell renewal. nih.govresearchgate.net

Table 2: Effects of this compound on Epidermal Turnover in Animal Models

Animal Model Parameter Measured Finding Reference
Hairless Rats Number of basal cells in DNA synthetic period Significantly higher than vehicle nih.govresearchgate.net

Methodological Applications in Biochemistry and Molecular Biology Research

In addition to its in vivo applications, this compound is a valuable tool in biochemical and molecular biology research.

Substrate for Enzymatic Activity Assays

This compound serves as a substrate for a variety of enzymes, making it a key component in numerous enzymatic activity assays. sigmaaldrich.com Enzymes that utilize AMP as a substrate include AMP-thymidine kinase, AMP deaminase, and 5'-nucleotidase. sigmaaldrich.comfishersci.fibroadpharm.com Its use as a substrate allows for the study of the kinetics and activity of these and other enzymes involved in nucleotide metabolism.

Development of Diagnostic Assays (e.g., Creatine (B1669601) Kinase, 5'-Nucleotidase Determination)

The role of Adenosine 5'-monophosphate as a substrate extends to its use in the development of diagnostic assays. It is specifically used in the determination of the activity of enzymes such as creatine kinase and 5'-nucleotidase. creative-enzymes.com These assays are crucial for diagnosing and monitoring various medical conditions.

Role in the Production of Nucleotide-Based Research Tools

Adenosine 5'-monophosphate (AMP) disodium salt is a fundamental building block in the synthesis of a wide array of nucleotide-based research tools. Its versatile structure allows for its use in both enzymatic and chemical synthesis pathways to create modified nucleotides and nucleotide analogs that are essential for studying various biological processes.

One of the primary applications of AMP disodium salt is as a precursor for the synthesis of other nucleoside 5'-monophosphates and their analogs. mdpi.comvu.lt These synthesized compounds are crucial for investigating the function and mechanism of enzymes such as kinases and polymerases. mdpi.com For instance, through enzymatic phosphorylation, AMP can be converted to adenosine diphosphate (B83284) (ADP) and subsequently to adenosine triphosphate (ATP), which are central to cellular energy metabolism and signaling. mdpi.com This process can be harnessed in the lab to produce these vital molecules for various in vitro assays.

Furthermore, AMP disodium salt is a key starting material in the chemo-enzymatic synthesis of more complex nucleotide derivatives. nih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical modifications. For example, AMP analogs can be chemically synthesized and then enzymatically converted to their corresponding NAD (nicotinamide adenine dinucleotide) and subsequently NAADP (nicotinic acid adenine dinucleotide phosphate) derivatives. nih.gov These molecules are important second messengers in cellular calcium signaling, and their synthesized analogs are invaluable tools for studying these pathways.

The enzymatic synthesis of nucleotide-based probes is another significant application. For example, biotin-labeled nucleotides can be synthesized and incorporated into DNA or RNA, creating probes for affinity chromatography and non-radioactive detection in hybridization assays. pnas.org Similarly, fluorescently labeled nucleotides, derived from precursors like AMP, serve as probes in nucleic acid research. mdpi.com

The versatility of AMP disodium salt is further demonstrated in its use for creating a diverse library of nucleotide analogs with modifications at the base, sugar, or phosphate (B84403) moiety. These analogs are instrumental in probing the active sites of enzymes and understanding the structural requirements for substrate binding and catalysis. mdpi.comnih.govresearchgate.net For example, the synthesis of 5'-sulfamino-5'-deoxynucleosides, which are analogs of nucleoside 5'-monophosphates, has been described, starting from adenosine derivatives. nih.gov

Precursor for Synthesizing Isotopically Labeled Nucleotides for Research (e.g., ¹³C, ¹⁵N labeling)

This compound is a critical precursor in the synthesis of isotopically labeled nucleotides, which are indispensable tools in modern biochemical and biomedical research, particularly in the fields of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis (MFA). medchemexpress.comisotope.com The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) into AMP allows researchers to trace the metabolic fate of molecules and to elucidate the three-dimensional structures and dynamics of nucleic acids and their protein complexes.

Isotopically labeled AMP is commonly used to produce labeled adenosine 5'-triphosphate (ATP). isotope.comisotope.com This is often achieved by growing microorganisms, such as E. coli, in media containing ¹³C-labeled glucose and/or ¹⁵N-labeled ammonium (B1175870) salts as the sole carbon and nitrogen sources, respectively. nih.gov The bacteria then incorporate these isotopes into their metabolic pathways, leading to the production of uniformly or specifically labeled nucleotides, including AMP. This labeled AMP can then be enzymatically converted to ATP.

One of the key applications of ¹³C and ¹⁵N labeled nucleotides is in NMR studies of RNA structure and function. nih.govbiorxiv.orgplos.org Site-specific isotope labeling, which can be achieved by incorporating a labeled AMP at a specific position within an RNA molecule, is particularly powerful for resolving spectral overlap and for studying the conformational dynamics of large RNA molecules. nih.govbiorxiv.orgplos.org For example, T7 RNA polymerase can be used to incorporate a ¹³C/¹⁵N-labeled AMP at the 5' end of an RNA fragment, which can then be ligated to other unlabeled fragments to create a site-specifically labeled RNA molecule. nih.govbiorxiv.orgplos.org

Metabolic flux analysis (MFA) is another area that heavily relies on isotopically labeled precursors like AMP. researchgate.netnih.govcreative-proteomics.com By introducing ¹³C-labeled substrates into cells and analyzing the labeling patterns of intracellular metabolites, including adenosine phosphates, researchers can quantify the rates of metabolic reactions and gain insights into cellular physiology and disease states. researchgate.netcreative-proteomics.comresearchgate.net For instance, ¹³C and ¹⁵N dual isotopic labeling can be used to simultaneously track carbon and nitrogen fluxes in metabolic networks. nih.gov

The following table summarizes the use of isotopically labeled AMP in research:

Isotope(s)Labeled ProductResearch ApplicationKey Findings/Advantages
¹³C, ¹⁵NAdenosine 5'-triphosphate (ATP)Biomolecular NMRElucidation of RNA structure and dynamics. nih.govbiorxiv.orgplos.org
¹³CAdenosine phosphates (AMP, ADP, ATP)Metabolic Flux Analysis (MFA)Quantification of intracellular metabolic fluxes. researchgate.netcreative-proteomics.com
¹³C, ¹⁵NRNABiomolecular NMRSite-specific labeling for resolving spectral complexity. nih.govbiorxiv.orgplos.org

Application in Analytical Chemistry Techniques for Biochemical Analysis (e.g., High-Performance Liquid Chromatography)

This compound plays a crucial role in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), as both a standard for quantification and a key analyte in various biochemical analyses. nih.govnih.govsielc.comucl.ac.ukqut.edu.auchromatographyonline.comresearchgate.netresearchgate.netsigmaaldrich.comoup.comthermofisher.comumich.edu HPLC methods are widely used for the simultaneous separation and quantification of adenosine phosphates (AMP, ADP, and ATP), providing valuable information about the energy status of cells and tissues. nih.govnih.govresearchgate.net

In these HPLC methods, AMP disodium salt is often used to prepare standard solutions for creating calibration curves. nih.govnih.gov These curves are essential for accurately determining the concentrations of AMP, ADP, and ATP in biological samples. The separation of these highly polar nucleotides is typically achieved using reversed-phase (RP) or ion-exchange chromatography. nih.govchromatographyonline.comsielc.com

Several HPLC methods have been developed and validated for the analysis of adenosine phosphates in various biological matrices, including cell cultures and tissue extracts. nih.govnih.govresearchgate.net These methods often utilize C18 columns and a mobile phase consisting of a phosphate buffer. nih.govnih.gov Detection is commonly performed using a UV detector, as adenosine phosphates absorb UV light at a specific wavelength. nih.govnih.govresearchgate.net

The table below provides an overview of typical HPLC conditions used for the analysis of adenosine phosphates:

Column TypeMobile PhaseDetection MethodApplication
Reversed-Phase C18Potassium phosphate bufferUVQuantification of AMP, ADP, and ATP in human bronchial epithelial cells. nih.govnih.gov
Reversed-Phase Anion-ExchangeAcetonitrile/Water with Ammonium Formate (B1220265) bufferELSD, LC/MSSeparation of AMP, ADP, and ATP in various biological samples. sielc.com
Porous Graphitic CarbonBorax solution with Acetonitrile-TetrahydrofuranUVDetermination of AMP, ADP, and ATP in mouse myocardial tissues. researchgate.net
Anion ExchangeAmmonium formate solutionESI-MSAnalysis of AMP and cAMP in rat blood. chromatographyonline.com

The development of sensitive and efficient HPLC methods has been crucial for advancing our understanding of cellular metabolism and the roles of adenosine phosphates in various physiological and pathological processes. The use of AMP disodium salt as a reliable standard is fundamental to the accuracy and reproducibility of these analytical techniques.

Environmental and Biogeochemical Significance

Photodegradation Mechanisms in Aquatic Environments (e.g., Seawater)

The breakdown of adenosine (B11128) 5'-monophosphate through photolysis is a key process that contributes to the cycling of phosphorus in aquatic systems. rawdatalibrary.netpublish.csiro.au Studies using AMP as a model for organic phosphorus compounds have shown that it can be degraded by light to release inorganic phosphate (B84403), a form of phosphorus readily usable by many organisms. publish.csiro.auresearchgate.net

The photodegradation of AMP is influenced by the light spectrum, with ultraviolet-B (UVB) radiation being the most effective in breaking down the molecule. rawdatalibrary.netresearchgate.netresearchgate.net The process can occur under both photosynthetically active radiation (PAR) and general ultraviolet (UV) light. rawdatalibrary.netresearchgate.net Research indicates that the degradation kinetics often follow a pseudo-first-order model. publish.csiro.auresearchgate.net

Several factors in the aquatic environment modulate the rate and mechanism of AMP photodegradation:

Reactive Oxygen Species (ROS): The process is significantly mediated by reactive oxygen species. rawdatalibrary.net The presence of hydroxyl radicals (•OH) and singlet oxygen (¹O₂) plays an important role, with evidence suggesting that hydroxyl radicals are the more critical of the two in driving the degradation. rawdatalibrary.netpublish.csiro.au

Medium Composition: The degradation rate of AMP is paradoxically lower in seawater compared to deionized water under identical conditions. publish.csiro.auresearchgate.net However, fresh seawater facilitates the process more effectively than aged seawater. After 16 hours of simulated sunlight exposure, the concentration of inorganic phosphorus released from AMP in fresh seawater was more than double that in aged seawater (1.59 µmol L⁻¹ vs. 0.632 µmol L⁻¹). publish.csiro.au

Metal Ions: The presence of certain metal ions can promote photolysis. For instance, ferric iron (Fe³⁺) can enhance the degradation of AMP by facilitating the generation of hydroxyl radicals. rawdatalibrary.netresearchgate.netresearchgate.net

Contribution to Phosphorus Biogeochemical Cycling

The phosphorus cycle is a fundamental biogeochemical cycle, distinct from others like the carbon or nitrogen cycles because it lacks a significant atmospheric component. wikipedia.org Phosphorus is essential for all life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer through molecules like adenosine triphosphate (ATP). umn.edukhanacademy.org The cycle primarily involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.org

Adenosine 5'-monophosphate, as a form of dissolved organic phosphorus (DOP), is a crucial intermediary in this cycle. rawdatalibrary.netresearchgate.net Organic phosphorus can constitute a major fraction of the total phosphorus in many aquatic ecosystems. publish.csiro.au The transformation of organic phosphorus compounds is critical for making phosphorus available to living organisms. wikipedia.org

The key contributions of AMP to the phosphorus cycle include:

Source of Inorganic Phosphate: The primary significance of AMP in the phosphorus cycle is its role as a source of bioavailable inorganic phosphate upon degradation. publish.csiro.auresearchgate.net Both photolytic and enzymatic hydrolysis pathways break down organic phosphorus compounds like AMP, releasing phosphate that can then be taken up by primary producers. wikipedia.orgpublish.csiro.auresearchgate.net

Nutrient Remineralization: The breakdown of AMP is part of the broader process of nutrient remineralization, where organic matter is decomposed back into its inorganic constituents. This process is vital for sustaining primary productivity, especially in nutrient-limited environments. frontiersin.org

The transformation of AMP and other DOP compounds is a slow but steady contributor to the pool of available phosphorus, which is often the limiting nutrient for growth in freshwater ecosystems. wikipedia.orgpublish.csiro.au

Role in Bioavailability to Aquatic Microorganisms (e.g., Phytoplankton)

Dissolved organic phosphorus (DOP), which includes compounds like adenosine 5'-monophosphate, serves as a vital phosphorus source for aquatic microorganisms, particularly when dissolved inorganic phosphorus (DIP) concentrations are low. frontiersin.orgfrontiersin.org In many marine environments, from oligotrophic gyres to coastal seas, DOP can be the dominant fraction of the total dissolved phosphorus pool. frontiersin.orgnih.gov

The bioavailability of AMP to microorganisms is a critical aspect of its ecological significance:

Nutrient Uptake: Phytoplankton and bacteria can utilize DOP to meet their phosphorus requirements. nih.gov Some species have developed mechanisms, such as the expression of enzymes like alkaline phosphatase, to hydrolyze phosphate from organic molecules like AMP, making it available for cellular uptake. researchgate.netbohrium.com

Support for Primary Production: Studies have shown that DOP can support a significant portion of primary productivity in some oceanic regions. nih.gov The availability of phosphoesters, a class of compounds to which AMP belongs, can enhance the growth rates of certain phytoplankton species, such as the diatom Cyclotella. nih.gov

Influence of Other Nutrients: The uptake of DOP by microorganisms can be influenced by the presence of other organic nutrients. Research has indicated that the presence of dissolved organic nitrogen (DON) can enhance the activity of alkaline phosphatase, thereby increasing the uptake of phosphorus from the DOP pool. bohrium.com

The ability of aquatic microorganisms to utilize AMP and other DOP compounds highlights the complexity of nutrient dynamics in aquatic ecosystems and underscores the importance of the organic nutrient pool in supporting life. frontiersin.orgnih.gov

Advanced Research Perspectives

Interconnections with Epigenetic Regulation Research

Adenosine (B11128) 5'-monophosphate (AMP), primarily through its role as an allosteric activator of AMP-activated protein kinase (AMPK), is increasingly recognized as a crucial link between cellular energy status and the epigenetic landscape. nih.govashpublications.org Research has established AMPK as a key modulator of epigenetic events by demonstrating its ability to phosphorylate histones, DNA methyltransferases (DNMTs), and other enzymes that modify histone post-translational states. nih.govnih.gov This positions AMP as a critical upstream regulator of chromatin structure and gene transcription.

Detailed research findings indicate several mechanisms through which AMP signaling impacts epigenetics:

Histone Modification: AMPK can directly phosphorylate histones, with bioinformatic analyses identifying consensus sequences on several histone variants, including H2B. nih.gov Beyond direct phosphorylation, AMPK influences other histone marks. For instance, in leukemia-initiating cells, AMPK deficiency leads to a decrease in the metabolite acetyl-CoA, which is the essential acetyl donor for histone acetyltransferases (HATs), resulting in reduced histone acetylation and altered gene expression. ashpublications.org

DNA Methylation: The connection between AMP and DNA methylation is multifaceted. wikipedia.org AMPK can regulate DNA methylation by influencing the cellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) and by inhibiting DNMT1. nih.gov Furthermore, recent studies have uncovered a more direct pathway where extracellular AMP is converted to adenosine by the ecto-5'-nucleotidase (CD73). nih.gov This adenosine then activates the adenosine A2A receptor (ADORA2A), leading to a downregulation of DNA methylation in adipose tissue. nih.gov This mechanism has been shown to reduce the methylation level of the hormone-sensitive lipase (B570770) (HSL) promoter, thereby enhancing its transcription and promoting the breakdown of fat. nih.gov This highlights a pathway where AMP supplementation can directly lead to epigenetic changes that improve metabolic outcomes in obesity. nih.gov

Table 1: Influence of AMP/AMPK Signaling on Epigenetic Mechanisms

Epigenetic MechanismRole of AMP/AMPK SignalingKey Molecular Intermediates/TargetsResulting Effect
Histone PhosphorylationAMPK directly phosphorylates histone proteins. nih.govHistone H2B, H1FX, H2AFX, H3F3B nih.govAlters chromatin structure and facilitates crosstalk between epigenetic regulators. nih.gov
Histone AcetylationAMPK regulates the availability of acetyl-CoA. ashpublications.orgAcetyl-CoA, Histone Acetyltransferases (HATs)Modulates gene expression; deficiency leads to histone hypoacetylation. ashpublications.org
DNA MethylationAMPK inhibits DNMT1; AMP is converted to adenosine, which signals to reduce methylation. nih.govnih.govDNMT1, Adenosine, CD73, ADORA2A nih.govRepresses gene silencing and can activate specific gene promoters (e.g., HSL). nih.gov

Crosstalk with Major Cellular Signaling Pathways (e.g., PI3K-AKT-mTOR Axis)

The signaling network governed by AMP is deeply integrated with other major cellular pathways, most notably the Phosphoinositide 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) axis. This crosstalk is fundamental for coordinating cell growth, proliferation, and metabolism in response to energy availability. nih.gov AMPK acts as a critical metabolic checkpoint that inhibits cellular growth when energy is scarce, primarily by suppressing the mTOR complex 1 (mTORC1) pathway. nih.govbosterbio.com

The interaction between these pathways is complex and occurs at multiple nodes:

Inhibition of mTORC1: The most well-described mechanism of crosstalk involves the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2) by activated AMPK. nih.govmdpi.com This phosphorylation enhances TSC2's activity, which in turn inhibits the small GTPase Rheb, a potent activator of mTORC1. researchgate.net AMPK can also directly phosphorylate Raptor, a regulatory component of mTORC1, further contributing to the inhibition of its kinase activity. nih.gov This suppression of mTORC1 halts ATP-consuming processes like protein and lipid synthesis, conserving energy during metabolic stress. cellsignal.comfrontiersin.org

Dual Regulation of AKT: The relationship between AMPK and AKT is more nuanced. While AMPK's inhibition of mTORC1 can relieve a negative feedback loop and potentially enhance insulin (B600854) signaling upstream of AKT, some studies report that AMPK activation can also directly inhibit AKT. nih.gov Conversely, other research demonstrates that AMPK activation can lead to increased phosphorylation and activation of AKT through a PI3K-dependent mechanism. nih.gov This suggests that the net effect of AMPK on the PI3K/AKT pathway is context-dependent and may vary based on cell type and the specific metabolic conditions. nih.gov The protein TSC2 serves as a central integration point for signals from both the AMPK and AKT pathways. mdpi.com

Table 2: Key Crosstalk Points Between AMPK and PI3K-AKT-mTOR Signaling

Interaction PointAction of AMPKConsequence for PI3K-AKT-mTOR Pathway
TSC2Phosphorylates and activates TSC2. nih.govmdpi.comInhibition of Rheb, leading to strong suppression of mTORC1 activity. researchgate.net
Raptor (mTORC1 component)Directly phosphorylates Raptor. nih.govInhibition of mTORC1 kinase activity. nih.gov
AKTExerts dual regulatory effects; can enhance or inhibit AKT phosphorylation depending on cellular context. nih.govModulation of cell survival and glucose metabolism signals.
PI3KCan stimulate PI3K activity. nih.govIncreases levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent AKT activation. nih.gov

Emerging Roles in the Fundamental Mechanisms of Metabolic Disorders and Cellular Dysregulation

As a primary sensor of cellular energy status, AMP and its associated kinase AMPK are central to the regulation of whole-body energy homeostasis. nih.gov Dysregulation of AMPK signaling is a pathogenic factor in a wide array of metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.govjci.org Emerging research continues to uncover the fundamental mechanisms by which AMP signaling maintains metabolic health and how its failure contributes to cellular dysregulation.

AMPK activation orchestrates a global metabolic shift, promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming pathways:

Glucose and Lipid Metabolism: In states of low energy (high AMP:ATP ratio), AMPK activation stimulates glucose uptake in muscle and other tissues and enhances fatty acid oxidation. bosterbio.comnih.gov Simultaneously, it inhibits processes like cholesterol synthesis, triglyceride synthesis, and gluconeogenesis in the liver. researchgate.netcellsignal.com This coordinated response is crucial for maintaining glucose and lipid homeostasis. nih.gov

Cellular Stress and Inflammation: Beyond its role in substrate metabolism, AMPK counteracts cellular abnormalities that are hallmarks of metabolic diseases, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammation. nih.govjci.org Evidence indicates that in conditions of obesity and diabetes, AMPK function may become impaired, exacerbating these stress pathways and contributing to the progression of disease. nih.gov

Obesity and Lipolysis: A key emerging role for AMP is in the regulation of adipose tissue. Recent findings demonstrate that AMP supplementation improves the breakdown of fats (lipolysis) in obese mice. nih.gov This effect is mediated by the conversion of AMP to adenosine and subsequent ADORA2A receptor activation, which leads to the demethylation and increased expression of the hormone-sensitive lipase gene. nih.gov This provides a direct mechanistic link between AMP levels and the regulation of fat storage, a fundamental process in obesity.

Table 3: Role of AMP-Mediated Signaling in Metabolic Regulation and Disease

Metabolic AreaEffect of AMP/AMPK ActivationRelevance to Metabolic Disorders
Glucose HomeostasisIncreases glucose uptake (muscle); Inhibits hepatic gluconeogenesis. cellsignal.comnih.govDysregulation contributes to insulin resistance and type 2 diabetes. jci.org
Lipid MetabolismIncreases fatty acid oxidation; Inhibits cholesterol and triglyceride synthesis. cellsignal.comImpaired signaling is linked to NAFLD, dyslipidemia, and obesity. nih.gov
Adipose Tissue RegulationPromotes lipolysis through epigenetic mechanisms. nih.govOffers a potential therapeutic target for reducing fat mass in obesity. nih.gov
Cellular StressCounteracts oxidative stress, ER stress, and inflammation. nih.govDysfunctional AMPK can accelerate cellular damage in metabolic syndrome. nih.govjci.org

Future Directions in the Development of Research Probes and Biotechnological Tools

The central role of Adenosine 5'-monophosphate in cellular metabolism and signaling has driven interest in the development of specialized research probes and biotechnological tools to study its dynamics and downstream effects. Future research is focused on creating more specific and versatile tools to investigate AMP-related pathways in both health and disease.

Development of Research Probes: The creation of AMP analogs has been instrumental in studying the activation mechanisms of AMPK. Structural studies using various analogs, such as those with modifications to the adenine (B156593) base or the ribose moiety like 2′-deoxyadenosine-5′-monophosphate (dAMP), have helped to delineate the specific molecular requirements for AMPK stimulation. nih.gov These compounds serve as critical research probes to dissect the roles of AMPK activation independent of changes in the cellular AMP:ATP ratio. nih.gov Further development of such analogs could yield isoform-specific activators or inhibitors, allowing for more precise investigation of the functions of different AMPK complexes.

Imaging Agents for Tumor Metabolism: A promising future direction is the use of radiolabeled AMP as a positron emission tomography (PET) imaging agent. nih.gov Research has shown that various cancer cell lines exhibit significantly higher uptake of radiolabeled AMP compared to the standard imaging agent, FDG. nih.gov The mechanism involves the extracellular conversion of AMP to adenosine by CD73, followed by intracellular transport. nih.gov The development of [11C]-AMP as a clinical PET tracer could provide a novel tool for imaging tumor metabolism and assessing the expression of key enzymes like CD73, which can be a prognostic marker in several cancers. nih.gov

Biotechnological Applications: Beyond probes, there is potential for harnessing AMP-related pathways for broader biotechnological purposes. For example, understanding how AMP signaling regulates metabolic flux could be applied to metabolic engineering in microorganisms or cell cultures to enhance the production of specific biopharmaceuticals or biofuels. The discovery that AMP can directly influence the epigenetic state of cells also opens the door to developing tools that use AMP or its stable analogs to modulate gene expression for therapeutic or research purposes. nih.gov

Table 4: Future Directions for AMP-Based Research Tools

Tool/ApplicationDescriptionPotential Use
Modified AMP AnalogsAMP molecules with structural changes to the adenine, ribose, or phosphate (B84403) groups. nih.govServe as research probes to specifically activate or inhibit AMPK, helping to study its downstream effects independently of cellular energy status. nih.gov
Radiolabeled AMP ([11C]-AMP)AMP tagged with a positron-emitting isotope for PET imaging. nih.govNon-invasive imaging of tumor metabolism, assessing CD73 activity, and potentially guiding cancer therapy. nih.gov
Epigenetic ModulatorsUse of AMP or stable analogs to alter DNA methylation or histone modification patterns. nih.govResearch tools to study the link between metabolism and epigenetics; potential for therapeutic gene regulation.
Metabolic Engineering ModulatorsApplication of AMP-related signaling knowledge to control metabolic pathways in engineered cells.Optimizing production of biofuels, chemicals, and pharmaceuticals in biotechnological systems.

Q & A

Q. What are the optimal storage conditions for adenosine 5'-monophosphate disodium salt to maintain its stability in long-term studies?

  • Methodological Answer: Store the compound at -20°C in powder form under anhydrous nitrogen to prevent hydrolysis and oxidation. For solutions, prepare aliquots in deionized water and store at -80°C for up to 1 year. Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade the phosphate backbone .

Q. How should researchers prepare stable stock solutions of this compound for cell culture experiments?

  • Methodological Answer: Dissolve the powder in deionized water or Tris-HCl buffer (5 mM, pH 7.4) to achieve a 100 mM stock. Filter-sterilize using a 0.22 µm membrane and aliquot into single-use volumes. Validate concentration via UV spectrophotometry (λ = 259 nm, ε = 15,400 M⁻¹cm⁻¹) to confirm integrity .

Q. What is the role of this compound in studying ATP metabolism and cellular energy pathways?

  • Methodological Answer: As a precursor in ATP synthesis, it is used to modulate intracellular AMP/ATP ratios. In energy deprivation models, supplement cells with 1–10 mM AMP disodium salt to study AMPK activation or glycogen metabolism. Pair with ATP/ADP quantification via HPLC to correlate metabolic flux with signaling outcomes .

Advanced Research Questions

Q. What analytical methods are most suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is optimal. Use a mobile phase of 80% acetonitrile/20% ammonium acetate (10 mM) for separation. For tissue samples, homogenize in ice-cold methanol:water (7:3) to precipitate proteins, then centrifuge at 14,000×g for 10 min before analysis .
Method Matrix LOD LOQ Reference
HILIC-MSSerum0.1 µM0.3 µM
Ion-pair HPLCCell lysate0.5 µM1.5 µM

Q. How to design experiments investigating this compound’s role in DNA damage repair pathways?

  • Methodological Answer: Treat cells with 5 mM AMP disodium salt post-genotoxic stress (e.g., UV irradiation). Use γH2AX immunofluorescence to quantify double-strand breaks and western blotting for repair proteins (e.g., ATM, BRCA1). Include controls with ATP and ADP to distinguish AMP-specific effects .

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across studies?

  • Methodological Answer: Variability often arises from differences in cell type, AMP purity, or degradation. Standardize protocols by:
  • Validating compound purity via HPLC-UV before use.
  • Monitoring extracellular AMP levels during experiments to account for ectonucleotidase activity.
  • Using isotope-labeled AMP (e.g., ¹⁵N₅-AMP) to track intracellular metabolism .

Q. What are the applications of this compound in studying liquid-liquid phase separation (LLPS) in vitro?

  • Methodological Answer: AMP disodium salt modulates LLPS by competing with ATP for binding to proteins like FUS or TDP-43. In dextran-PEG systems, titrate 0.1–5 mM AMP and measure partition coefficients or turbidity changes. Use fluorescence microscopy with labeled RNA/proteins to visualize condensate formation .

Q. How is this compound used in statistical optimization of microbial enzyme production?

  • Methodological Answer: In Plackett-Burman experimental designs , AMP disodium salt (0.1–1.0 g/L) is tested as a nucleotide effector for nucleases. Measure enzyme activity via spectrophotometric assays (e.g., hydrolysis of RNA at 260 nm). Response surface methodology (RSM) identifies optimal concentrations .

Q. What handling considerations are critical to prevent this compound degradation during kinetic studies?

  • Methodological Answer:
  • Perform experiments in anaerobic chambers to limit oxidation.
  • Use chelators (e.g., EDTA) in buffers to inhibit metal-catalyzed hydrolysis.
  • Monitor pH stability (6.5–7.5) to prevent phosphate group deprotonation .

Q. How does this compound interact with other nucleotides in experimental systems, and how should this be controlled?

  • Methodological Answer:
    AMP competes with ADP/ATP for binding sites (e.g., kinases). Use nucleotide-depleted media or apyrase treatment to eliminate background nucleotides. For co-administration, maintain physiological ratios (e.g., ATP:ADP:AMP = 10:1:0.1) and validate via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.